3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde
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Overview
Description
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O6 It is a derivative of benzaldehyde, featuring ethoxy and methoxymethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4,5-dihydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4,5-bis(methoxymethoxy)benzoic acid.
Reduction: 3-Ethoxy-4,5-bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and methoxymethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but lacks the additional methoxymethoxy group.
4-Ethoxybenzaldehyde: Lacks the methoxy and methoxymethoxy groups.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the ethoxy and methoxymethoxy groups.
Uniqueness
These substituents can enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions .
Properties
CAS No. |
918314-29-1 |
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Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-ethoxy-4,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-4-17-11-5-10(7-14)6-12(18-8-15-2)13(11)19-9-16-3/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
BOZZQSUMAHYKQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)OCOC)OCOC |
Origin of Product |
United States |
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